molecular formula C15H11N5S B2569639 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 339011-78-8

2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2569639
CAS No.: 339011-78-8
M. Wt: 293.35
InChI Key: PDEHFSFGICRDMU-AATRIKPKSA-N
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Description

2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines pyrrole, thiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: This step often involves the reaction of the triazolopyrimidine intermediate with a pyrrole derivative, typically through a nucleophilic substitution or a coupling reaction.

    Vinylation with Thiophene:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group or the triazolopyrimidine ring, potentially yielding reduced analogs with different electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds (e.g., Grignard reagents) are commonly employed under appropriate conditions (e.g., acidic, basic, or catalytic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives that retain the core structure of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with various biological targets. Studies often focus on its binding affinity to enzymes or receptors and its effects on cellular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties. Its structural versatility makes it a candidate for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-7-[2-(2-furyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a furan ring instead of thiophene.

    2-(1H-pyrrol-1-yl)-7-[2-(2-pyridyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine: Contains a pyridine ring, which may alter its electronic properties and biological activity.

Uniqueness

The uniqueness of 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine lies in its combination of pyrrole, thiophene, and triazolopyrimidine rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-pyrrol-1-yl-7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c1-2-10-19(9-1)15-17-14-16-8-7-12(20(14)18-15)5-6-13-4-3-11-21-13/h1-11H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHFSFGICRDMU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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